3-(2-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole
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Overview
Description
3-(2-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a 2-chlorophenyl group, a methyl group, a phenyl group, and a propoxy group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with phenylhydrazine to form 2-chlorophenylhydrazone. This intermediate is then subjected to cyclization with acetylacetone in the presence of an acid catalyst to form the pyrazole ring. The resulting 3-(2-chlorophenyl)-1-methyl-5-phenylpyrazole is then alkylated with propyl bromide in the presence of a base such as potassium carbonate to introduce the propoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
3-(2-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the 2-chlorophenyl group and the propoxy group can influence its binding affinity and selectivity towards these targets. The compound may modulate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
3-(2-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole can be compared with other similar pyrazole derivatives, such as:
3-(2-Chlorophenyl)-1-methyl-5-phenylpyrazole: Lacks the propoxy group, which may affect its chemical reactivity and biological activity.
3-(2-Chlorophenyl)-1-methyl-5-phenyl-4-methoxy-1H-pyrazole: Contains a methoxy group instead of a propoxy group, which can influence its solubility and interaction with molecular targets.
3-(2-Chlorophenyl)-1-methyl-5-phenyl-4-ethoxy-1H-pyrazole: Contains an ethoxy group, which may alter its pharmacokinetic properties compared to the propoxy derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
CAS No. |
60627-69-2 |
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Molecular Formula |
C19H19ClN2O |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-1-methyl-5-phenyl-4-propoxypyrazole |
InChI |
InChI=1S/C19H19ClN2O/c1-3-13-23-19-17(15-11-7-8-12-16(15)20)21-22(2)18(19)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3 |
InChI Key |
HBWFTSIUGBJCFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(N(N=C1C2=CC=CC=C2Cl)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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